![molecular formula C15H14N4O2S B2713816 2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide CAS No. 1421523-32-1](/img/structure/B2713816.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide
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Overview
Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring and a pyranothiazole ring .
Molecular Structure Analysis
The benzimidazole ring system is a fused aromatic ring that consists of a benzene ring and an imidazole ring. The pyranothiazole ring is a heterocyclic compound that contains oxygen, nitrogen, and sulfur atoms .Chemical Reactions Analysis
Benzimidazole and its derivatives are known to participate in various chemical reactions, particularly due to the presence of the imidazole ring . Similarly, pyranothiazole derivatives can undergo a variety of chemical transformations .Scientific Research Applications
Antitumor Activity
The compound has demonstrated promising antitumor properties. Researchers have synthesized derivatives of this compound and evaluated their effects on cancer cell lines. For instance, novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . These findings suggest its potential as an antitumor agent.
Antiproliferative Effects
Conjugates containing the (3-(1H-benzo[d]imidazol-2-yl)) moiety have been synthesized and evaluated for their antiproliferative activity. These compounds were tested on human cancer cell lines, including prostate (DU-145), lung (A549), and cervical (HeLa). The results indicate that certain derivatives exhibit significant antiproliferative effects .
Dye Sensitization for Solar Cells
Emerging research explores imidazole-based dyes for solar cells. These dyes enhance light absorption and electron transfer in photovoltaic devices. Investigating the photophysical properties of this compound could contribute to efficient dye-sensitized solar cells.
Future Directions
Mechanism of Action
Target of Action
The compound contains a benzimidazole ring and a pyranothiazole ring. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antitumor , antifungal , and antimicrobial effects . Pyranothiazole derivatives have also been associated with various biological activities.
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Given the biological activities associated with benzimidazole and pyranothiazole derivatives, it’s likely that the compound affects pathways related to cell growth and proliferation .
Result of Action
Given the biological activities associated with benzimidazole and pyranothiazole derivatives, this compound might have antitumor, antifungal, and antimicrobial effects . .
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-14(7-19-9-16-10-3-1-2-4-12(10)19)18-15-17-11-5-6-21-8-13(11)22-15/h1-4,9H,5-8H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVJGILMVJABHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide |
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